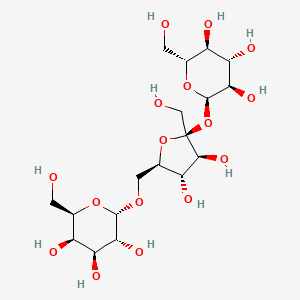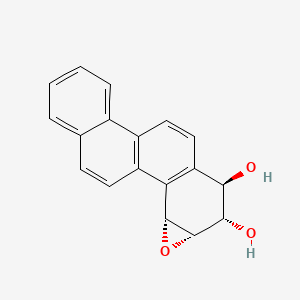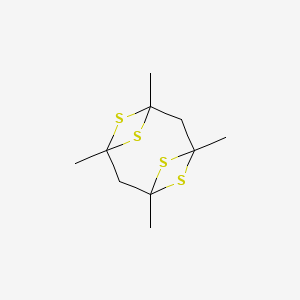
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is a unique organosulfur compound characterized by its tricyclic structure containing four sulfur atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane typically involves the reaction of tetramethylsilane with sulfur-containing reagents under controlled conditions. One efficient route involves the reaction of cyclic carbosilane with aluminum tribromide . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes, making the compound useful for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: This compound features silicon atoms instead of sulfur and has different chemical properties and applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound contains oxygen and phosphorus atoms, making it useful as a ligand in catalysis.
1,3,5,7-Tetrasilatricyclo(3.3.1.1(3,7))decane: This compound has silicon atoms and is used in different industrial applications.
Uniqueness
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is unique due to its sulfur-containing tricyclic structure, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable products makes it valuable for research and industrial applications.
Properties
CAS No. |
6638-47-7 |
|---|---|
Molecular Formula |
C10H16S4 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
1,3,5,7-tetramethyl-4,8,9,10-tetrathiatricyclo[5.1.1.13,5]decane |
InChI |
InChI=1S/C10H16S4/c1-7-5-8(2)13-10(4,14-8)6-9(3,11-7)12-7/h5-6H2,1-4H3 |
InChI Key |
VTPKTISKUWRQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(SC(S3)(CC(S1)(S2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


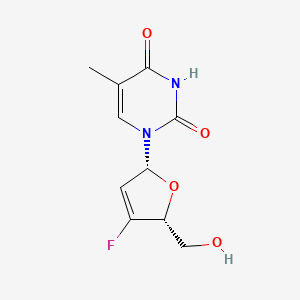
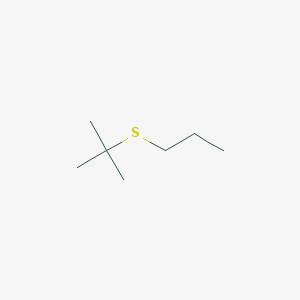
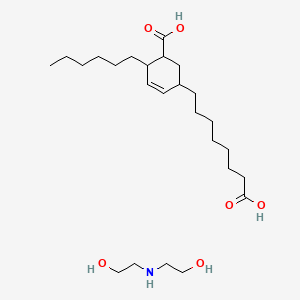
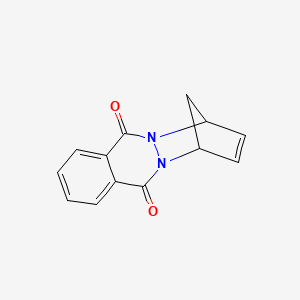
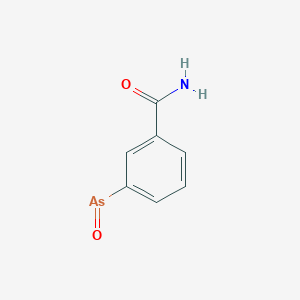
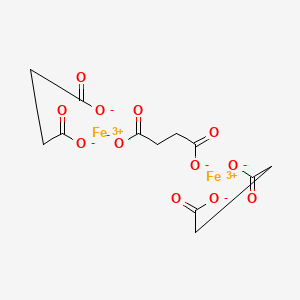

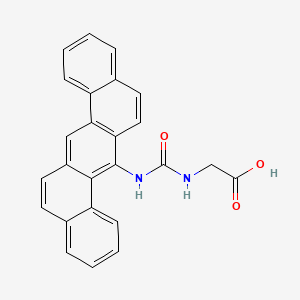
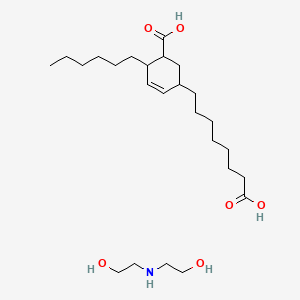
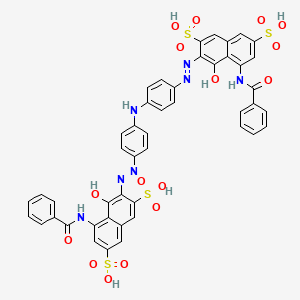
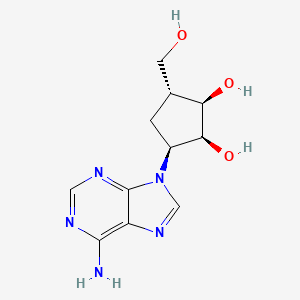
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
